molecular formula C26H28F2N2OS B115607 1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol CAS No. 143760-06-9

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol

Cat. No.: B115607
CAS No.: 143760-06-9
M. Wt: 454.6 g/mol
InChI Key: KRIULHRZNHXGAI-UHFFFAOYSA-N
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Description

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the bis(4-fluorophenyl)methyl group: This step involves the reaction of piperazine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the hydroxy-phenylthiopropyl group: This can be done by reacting the intermediate with 2-hydroxy-3-phenylthiopropyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol involves its interaction with specific molecular targets in the body. These may include:

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the hydroxy-phenylthiopropyl group.

    4-(2-Hydroxy-3-phenylthiopropyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.

    1-(Bis(4-chlorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol is unique due to the presence of both the bis(4-fluorophenyl)methyl and hydroxy-phenylthiopropyl groups, which may confer distinct pharmacological properties and chemical reactivity.

Properties

CAS No.

143760-06-9

Molecular Formula

C26H28F2N2OS

Molecular Weight

454.6 g/mol

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C26H28F2N2OS/c27-22-10-6-20(7-11-22)26(21-8-12-23(28)13-9-21)30-16-14-29(15-17-30)18-24(31)19-32-25-4-2-1-3-5-25/h1-13,24,26,31H,14-19H2

InChI Key

KRIULHRZNHXGAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Synonyms

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazi ne

Origin of Product

United States

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